(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C31H30ClN3O5 and its molecular weight is 560.05. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and DNA Gyrase Inhibitory Activity
Research into tetracyclic pyridone carboxylic acids, closely related to the given compound, demonstrates significant antibacterial potency and inhibitory activity against DNA gyrase, a crucial enzyme for bacterial DNA replication. Such compounds exhibit a range of activities depending on their specific structural modifications, suggesting the potential of our compound in developing new antibacterial agents (Jinbo et al., 1993).
Cytotoxic Activity Against Cancer Cell Lines
Compounds with structures akin to the one have shown promising cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. This suggests that modifications to the pyridone carboxamide moiety, similar to our compound, could yield significant antitumor properties, providing a pathway for the development of new cancer therapeutics (Deady et al., 2003).
Antimicrobial Activity
Derivatives structurally related to our compound, especially those incorporating the pyrano[2,3-c]pyridine moiety, have been synthesized and evaluated for their antimicrobial activities. Such studies reveal that these compounds display significant activity against both bacterial and fungal strains, suggesting the compound might also possess broad-spectrum antimicrobial efficacy (Zhuravel et al., 2005).
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN3O5/c1-37-25-16-22(17-26(38-2)29(25)39-3)34-31-24(30(36)33-21-9-4-8-20(32)15-21)14-19-13-18-7-5-11-35-12-6-10-23(27(18)35)28(19)40-31/h4,8-9,13-17H,5-7,10-12H2,1-3H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGFYUARCHVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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